molecular formula C16H20ClNO5 B12492497 Diethyl (acetylamino)(3-chlorobenzyl)propanedioate CAS No. 114872-54-7

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate

Cat. No.: B12492497
CAS No.: 114872-54-7
M. Wt: 341.78 g/mol
InChI Key: QMVKBWYLKUGYDG-UHFFFAOYSA-N
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Description

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate is an organic compound with the molecular formula C14H18ClNO5 It is a derivative of propanedioic acid, featuring an acetylamino group and a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (acetylamino)(3-chlorobenzyl)propanedioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Formation of diethyl (acetylamino)propanedioic acid.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of diethyl (acetylamino)(3-chlorobenzyl)propanedioate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (acetylamino)(3-chlorobenzyl)propanedioate is unique due to the presence of both the acetylamino and 3-chlorobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

diethyl 2-acetamido-2-[(3-chlorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-7-6-8-13(17)9-12/h6-9H,4-5,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKBWYLKUGYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397306
Record name STK180112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114872-54-7
Record name 1,3-Diethyl 2-(acetylamino)-2-[(3-chlorophenyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114872-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK180112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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